molecular formula C10H11N5O B13828213 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide CAS No. 384860-52-0

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide

Cat. No.: B13828213
CAS No.: 384860-52-0
M. Wt: 217.23 g/mol
InChI Key: SVRHXYNTVYYITC-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets such as protein kinases and calcium channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide is unique due to its specific functional groups (amino, cyano, and carbohydrazide) that confer distinct reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.

Properties

CAS No.

384860-52-0

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide

InChI

InChI=1S/C10H11N5O/c11-4-6-8(10(16)15-13)5-2-1-3-7(5)14-9(6)12/h1-3,13H2,(H2,12,14)(H,15,16)

InChI Key

SVRHXYNTVYYITC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C(=O)NN)C#N)N

Origin of Product

United States

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